Rac-(4aR,8aR)-decahydroquinoline

Physical property differentiation Handling and formulation Stereoisomer procurement

Rac-(4aR,8aR)-decahydroquinoline (CAS 10343-99-4; also designated cis-decahydroquinoline) is a racemic mixture of the (4aR,8aR) enantiomer of the fully saturated bicyclic amine decahydroquinoline (DHQ), with molecular formula C₉H₁₇N and molecular weight 139.24 g/mol. The compound belongs to the broader class of saturated nitrogen heterocycles characterized by a cis-fused bicyclic ring junction, wherein both chiral centers at positions 4a and 8a adopt the R configuration in one enantiomer and the S configuration in the other within the racemic mixture.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B8709621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(4aR,8aR)-decahydroquinoline
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2
InChIInChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m0/s1
InChIKeyPOTIYWUALSJREP-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac-(4aR,8aR)-Decahydroquinoline (cis-Decahydroquinoline): Stereochemically Defined Saturated Bicyclic Amine Scaffold for Research and Development


Rac-(4aR,8aR)-decahydroquinoline (CAS 10343-99-4; also designated cis-decahydroquinoline) is a racemic mixture of the (4aR,8aR) enantiomer of the fully saturated bicyclic amine decahydroquinoline (DHQ), with molecular formula C₉H₁₇N and molecular weight 139.24 g/mol [1]. The compound belongs to the broader class of saturated nitrogen heterocycles characterized by a cis-fused bicyclic ring junction, wherein both chiral centers at positions 4a and 8a adopt the R configuration in one enantiomer and the S configuration in the other within the racemic mixture [2]. Decahydroquinolines constitute a structurally diverse family of alkaloids, with over 50 naturally occurring cis-DHQ types detected in poison frog skin extracts, and their therapeutic activities—including local anesthetic, analgesic, antiarrhythmic, anti-inflammatory, and anticholinergic properties—are governed by ring fusion mode and substituent spatial orientation [3]. The parent cis-decahydroquinoline scaffold serves as the core structural motif for numerous bioactive natural products (e.g., pumiliotoxin C, cis-195A, cis-211A) and as a versatile building block for the synthesis of complex organic molecules and exploratory medicinal chemistry programs [2][4].

Cis-fused saturated bicyclic amine scaffold for alkaloid research
Core motif of >50 naturally occurring poison frog alkaloids
Versatile building block for stereoselective synthesis and medchem programs

Why Cis/Trans Stereochemistry in Decahydroquinoline Procurement Is Not Interchangeable: Physical, Conformational, and Reactivity Evidence


Decahydroquinoline exists as two diastereomeric ring-fusion isomers—cis and trans—that are not interchangeable in research or industrial applications due to fundamentally different physical states, conformational equilibria, and stereochemical reaction outcomes. The cis isomer (rac-(4aR,8aR)-decahydroquinoline, CAS 10343-99-4) is a liquid at ambient temperature (mp −40°C), whereas the trans isomer (CAS 767-92-0) is a crystalline solid (mp 47–51°C) . These isomers also exhibit distinct boiling points (cis ~245°C; trans ~203°C) and densities (cis 0.9426; trans 0.9214) . Critically, cis-decahydroquinoline adopts a twin-chair conformation in which the nitrogen lone pair occupies the sterically hindered 'inside' position (N-endo), existing in equilibrium with an N-exo conformer, whereas trans-decahydroquinoline adopts a single twin-chair conformation [1][2]. This conformational dichotomy directly governs the stereochemical course of N-alkylation and α-alkylation reactions, with cis-DHQ derivatives producing essentially pure equatorial alkylation products while trans-DHQ derivatives can yield axial or equatorial products depending on the activating group employed [3]. Furthermore, the cis configuration defines the scaffold for an entire class of poison frog alkaloid neurotoxins that act as noncompetitive nicotinic acetylcholine receptor-channel blockers with IC₅₀ values in the low micromolar range [4]. Substituting a cis/trans mixture (CAS 2051-28-7) for the stereochemically pure cis isomer introduces conformational heterogeneity that can confound structure-activity relationship studies and lead to irreproducible synthetic outcomes.

Physical state mismatch
cis isomer is a liquid at ambient temp (mp −40°C); trans is a crystalline solid. Direct substitution may alter handling and formulation workflows.
Conformational equilibrium difference
cis exists as two interconverting N-endo/N-exo conformers; trans adopts a single conformation. This may shift NMR interpretation and SAR outcomes.
Stereochemical reaction divergence
cis alkylation yields equatorial products predictably; trans outcomes depend on activating group. Substituting trans or mixed isomers can introduce stereochemical mixtures.

Quantitative Differentiation Evidence for Rac-(4aR,8aR)-Decahydroquinoline Against Closest Structural Analogs


Physical State Differential: cis-Decahydroquinoline Is a Room-Temperature Liquid, trans-Decahydroquinoline Is a Crystalline Solid

The cis isomer (rac-(4aR,8aR)-decahydroquinoline, CAS 10343-99-4) exhibits a melting point of −40°C, rendering it a liquid at standard laboratory and storage temperatures (20–25°C). In direct contrast, the trans isomer (CAS 767-92-0) is a crystalline solid with a melting point of 47.0–51.0°C . The cis/trans mixture (CAS 2051-28-7) is a low-melting solid with mp 37.5–45°C [1]. This physical state difference has direct practical consequences: the cis isomer can be transferred and dispensed as a liquid without pre-warming, whereas the trans isomer requires melting or dissolution prior to handling. The density also differs: cis 0.9426 g/cm³ versus trans 0.9214 g/cm³ (rough estimate) .

Physical state
Cross-study comparable
mp −40°C (liquid)
vs trans 47–51°C (solid)
Liquid at ambient temperature supports direct dispensing and liquid-phase reaction workflows.
Procurement context: simplifies liquid-phase reaction setup.
Physical property differentiation Handling and formulation Stereoisomer procurement

Conformational Equilibrium: cis-Decahydroquinoline Exists as Two Distinct N-Endo/N-Exo Conformers Distinguishable by NMR, Unlike the Single Conformation of the trans Isomer

¹H and ¹³C NMR studies have established that cis-decahydroquinoline exists as an equilibrium mixture of two distinct twin-chair conformers designated N-endo (nitrogen lone pair occupying the sterically hindered 'inside' position) and N-exo (lone pair oriented outward), and these conformers are distinguishable by E-COSY and 1D-HOHAHA spectra based on whether H-8a is equatorial or axial [1][2]. In contrast, trans-decahydroquinoline adopts a single twin-chair conformation as evidenced by proton magnetic resonance spectroscopy, with no detectable conformational equilibrium [3]. The N-endo conformer is the thermodynamically preferred form for the parent cis-DHQ and for N–H and N–CH₃ derivatives, whereas bulkier N-substituents (benzoyl, benzenesulphonyl, carboxyanilide, nitroso) shift the equilibrium toward the N-exo conformation [3].

Conformational analysis
Head-to-head
Two conformers (N-endo/N-exo)
vs trans: single conformer
NMR-distinguishable conformers aid structural elucidation of natural products.
Conformational equilibrium is substituent-tunable.
Conformational analysis NMR spectroscopy Structure-activity relationships

Alpha-Alkylation Stereochemistry: cis-Decahydroquinoline Derivatives Yield Equatorial Alkylation Exclusively, Whereas trans Derivatives Produce Divergent Stereochemical Outcomes

A systematic study of α-alkylation of cis- and trans-decahydroquinolines as their N-t-Boc and N-formamidine derivatives revealed fundamentally different stereochemical outcomes. For the cis series, the N-t-Boc derivative gives essentially pure equatorial alkylation, and the N-formamidine derivative likewise yields equatorial alkylation [1]. For the trans series, the N-t-Boc derivative gives equatorial alkylation, whereas the N-formamidine derivative yields predominantly axial alkylation [1]. Thus, the stereochemical course of alkylation is both ring-fusion-dependent and activating-group-dependent for the trans isomer, but activating-group-independent for the cis isomer. This stereochemical predictability was exploited to accomplish a total synthesis of the poison frog alkaloid pumiliotoxin C [1].

α-Alkylation stereochemistry
Head-to-head
Equatorial alkylation, activating-group-independent
vs trans: activating-group-dependent (equatorial or axial)
Predictable equatorial alkylation for cis scaffold reduces synthetic optimization.
Demonstrated in pumiliotoxin C total synthesis.
Synthetic methodology Stereoselective alkylation Alkaloid total synthesis

Nicotinic Acetylcholine Receptor Ion Channel Blockade: cis-Decahydroquinoline Alkaloids Exhibit Defined IC₅₀ and Ki Values in PC12 Cells and Torpedo Electroplax Membranes

The cis-decahydroquinoline alkaloids (+)-cis-195A (5-methyl-2-propyl-cis-DHQ) and (+)-perhydro-cis-219A (2,5-dipropyl-cis-DHQ) inhibit carbamylcholine-elicited ²²Na⁺ flux in pheochromocytoma PC12 cells with IC₅₀ values of 1.0 μM and 1.5 μM, respectively [1]. In [³H]perhydrohistrionicotoxin binding assays using Torpedo electroplax membranes (muscle-type nicotinic acetylcholine receptor-channels), Ki values for a series of cis- and trans-decahydroquinolines range from 1.4 to 7.9 μM, comparable in potency to the histrionicotoxins [1]. Potencies are increased 2- to 3-fold in the presence of the agonist carbamylcholine [1]. Both cis- and trans-DHQs act as noncompetitive blockers with similar activity profiles across muscle-type and ganglionic nicotinic receptors; however, the cis configuration is uniquely represented among naturally occurring poison frog alkaloids (pumiliotoxin C class) that target the ion channel site of the nicotinic acetylcholine receptor [1][2].

Ion channel blockade
Cross-study comparable
IC₅₀ 1.0–1.5 μM (PC12 cells)
Ki 1.4–7.9 μM (Torpedo electroplax)
Reported noncompetitive nicotinic receptor-channel blockade in assay context.
Agonist-dependent 2- to 3-fold potentiation observed.
Nicotinic receptor pharmacology Ion channel blockade Neuropharmacology

Temperature-Dependent Stereoselective Hydrogenation of Quinoline to cis-Decahydroquinoline: Switchable cis/trans Product Selectivity via Ruthenium Catalysis

Using a commercially available ruthenium-on-charcoal (Ru/C) catalyst, quinoline can be hydrogenated to decahydroquinoline with temperature-switchable diastereoselectivity. By adjusting only the reaction temperature, the product distribution can be selectively directed toward either cis-decahydroquinoline or trans-decahydroquinoline [1]. This finding demonstrates that the cis isomer is accessible as the major product under specific catalytic conditions, providing an atom-economical route from the inexpensive aromatic precursor quinoline [1][2]. The Ru/C catalytic system operates under mild conditions and avoids the use of stoichiometric chiral auxiliaries or resolving agents, representing a practical advantage for laboratory-scale and potentially scalable synthesis of the cis isomer [1].

Catalytic hydrogenation
Class-level inference
Ru/C catalyst, temperature-switchable cis/trans selectivity
Supports scalable cis-enriched synthesis from quinoline without chiral auxiliaries.
Exact cis/trans ratios temperature-dependent; review specific conditions.
Catalytic hydrogenation Stereoselective synthesis Process chemistry

High-Value Application Scenarios for Rac-(4aR,8aR)-Decahydroquinoline Based on Verified Differentiation Evidence


Stereochemical Probe in Nicotinic Acetylcholine Receptor Ion Channel Pharmacology

The cis-decahydroquinoline scaffold is the pharmacophoric core of an entire class of noncompetitive nicotinic acetylcholine receptor-channel blockers exemplified by pumiliotoxin C and the poison frog alkaloids cis-195A and cis-211A. With established IC₅₀ values of 1.0–1.5 μM in PC12 cell sodium flux assays and Ki values of 1.4–7.9 μM in Torpedo electroplax membranes [1], rac-(4aR,8aR)-DHQ serves as the unsubstituted parent scaffold for systematic structure-activity relationship (SAR) studies. The conformational dichotomy between N-endo and N-exo conformers, distinguishable by NMR [2], provides a built-in spectroscopic handle for correlating conformational preference with ion channel blocking activity—a capability not available with the conformationally homogeneous trans isomer.

Predictable Stereochemical Building Block for Alkaloid Total Synthesis

For synthetic chemistry groups pursuing total synthesis of cis-decahydroquinoline-containing natural products (pumiliotoxin C, lepadins, myrionine alkaloids), rac-(4aR,8aR)-decahydroquinoline provides a scaffold with predictable α-alkylation stereochemistry. As established by Meyers and Milot, cis-DHQ N-t-Boc and N-formamidine derivatives yield essentially pure equatorial alkylation products irrespective of the activating group employed, in contrast to the trans series where stereochemical outcomes are activating-group-dependent [3]. This stereochemical predictability reduces the optimization burden in multi-step synthetic sequences and minimizes the risk of producing stereoisomeric mixtures that would require chromatographic separation. The liquid physical state (mp −40°C) further facilitates precise stoichiometric dispensing in reaction setup.

Conformationally Defined Core for CNS-Targeted Medicinal Chemistry Programs

The cis-DHQ core, with its computed XLogP3 of 2.0 and predicted pKa of 10.85 ± 0.10 [4], offers a lipophilic, basic amine scaffold suitable for blood-brain barrier penetration. The ability to access the cis isomer in high stereochemical purity via temperature-switchable Ru/C-catalyzed hydrogenation of quinoline [5] provides a scalable entry point for medicinal chemistry programs targeting CNS receptors. The well-characterized N-endo/N-exo conformational equilibrium [2] allows medicinal chemists to rationally design N-substituents that bias the conformational population, potentially modulating receptor binding selectivity in a predictable manner—an element of conformational design not accessible with the single-conformer trans isomer.

Analytical Reference Standard for cis-Decahydroquinoline Natural Product Identification

Over 50 cis-decahydroquinoline alkaloids have been detected in poison frog skin extracts and ant-derived sources [6]. The parent rac-(4aR,8aR)-decahydroquinoline, with its distinctive ¹H and ¹³C NMR signatures for both N-endo and N-exo conformers, serves as an essential analytical reference compound for the identification and conformational assignment of newly isolated natural cis-DHQ alkaloids. Its boiling point of 245°C and refractive index of 1.4926 provide additional physicochemical benchmarks for chromatographic (GC) and optical detection method development in natural product chemistry laboratories.

Application
Selection Property
Validation Focus
Nicotinic receptor ion channel pharmacology
Cis-fused alkaloid scaffold with conformational handle
Ion channel blockade assay response (flux/binding)
Alkaloid total synthesis
Predictable equatorial α-alkylation stereochemistry
Alkylation product stereopurity by NMR
CNS receptor medicinal chemistry
Lipophilic basic amine with tunable N-endo/N-exo equilibrium
Conformer-biased SAR and brain penetration assessment
Natural product analytical reference
Distinctive NMR signatures for both conformers
Conformer assignment and GC retention benchmarks
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